N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(27-18-8-3-2-7-17(18)26-13)20(25)22-15-6-4-5-14(11-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-13,19H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMGGEPASSJAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups that suggest promising chemical reactivity and biological properties. The imidazo[2,1-b]thiazole and benzo[b][1,4]dioxine moieties are particularly significant due to their established roles in various pharmacological applications.
Structural Characteristics
The compound's structure includes:
- Imidazo[2,1-b]thiazole ring : Known for its antimicrobial and anticancer properties.
- Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Benzo[b][1,4]dioxine moiety : Associated with various biological activities including anticancer effects.
Biological Activity Overview
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated inhibitory effects on various pathogenic bacteria and fungi, suggesting that this compound may also exhibit antimicrobial activity due to its structural features .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The following findings summarize its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 (liver cancer) | 4.37 ± 0.7 | Induction of apoptosis |
| A-549 (lung cancer) | 8.03 ± 0.5 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | Submicromolar range | Targeting key signaling pathways |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA synthesis inhibition and modulation of signaling pathways involved in cell survival .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Imidazo[2,1-b]thiazole Derivatives :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinity of this compound to specific enzymes and receptors.
- These studies highlighted potential interactions with targets involved in tumorigenesis .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA/RNA synthesis : Similar compounds have been shown to selectively inhibit nucleic acid synthesis without affecting protein synthesis.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
- Targeting Kinases : Some studies indicate that imidazo[2,1-b]thiazole derivatives can inhibit key kinases involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve:
- Inhibition of Cell Growth : Compounds like N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may interfere with critical cellular pathways involved in cancer progression.
- Targeting Specific Enzymes : The compound may interact with enzymes or receptors that are overexpressed in cancer cells.
Antimicrobial Properties
The imidazo[2,1-b]thiazole structure is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics explored the efficacy of similar compounds targeting the Karyopherin beta 1 (Kpnβ1) nuclear transport receptor. Elevated expression of Kpnβ1 was linked to poor prognosis in various cancers. Compounds that inhibit Kpnβ1 demonstrated significant anticancer effects by preventing tumor growth and metastasis .
Case Study 2: Antimicrobial Activity
Research on imidazo[2,1-b]thiazole derivatives revealed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazothiadiazole Derivatives with Dihydrobenzodioxine Substituents
describes three indole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives (10h, 10i, 10j) featuring a 2,3-dihydrobenzo[1,4]dioxin-6-yl group. Key comparisons include:
- Structural Variations: The target compound replaces the indole moiety in 10h–10j with a phenyl group directly attached to the dihydroimidazothiazole system.
- Physical Properties :
| Compound | Yield (%) | Melting Point (°C) | Key Analytical Methods |
|---|---|---|---|
| 10h | 65 | 271 | $^1$H NMR, $^{13}$C NMR |
| 10i | 67 | 265 | IR, $^1$H NMR, $^{13}$C NMR |
| 10j | 47 | 238 | $^1$H NMR |
| Target Compound | N/A | N/A | Inferred: NMR, MS |
The higher melting points of 10h–10j (238–271°C) suggest strong intermolecular interactions, likely due to hydrogen bonding and aromatic stacking.
Benzo[1,3]dioxole-Containing Carboxamide Analogs
and detail N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852134-37-3), which shares a carboxamide linker and fused heterocyclic system but differs in the dioxole/dioxine ring and substituents:
- Molecular Formula : C${20}$H${14}$FN$3$O$3$S (MW 395.4 g/mol).
- Structural Contrast : The benzo[1,3]dioxole ring in this analog is smaller and less conformationally flexible than the dihydrobenzo[1,4]dioxine in the target compound. The 4-fluorophenyl group may enhance metabolic stability compared to the target’s unsubstituted phenyl group .
Thiazolo-Benzimidazole Carboxamides
lists 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide derivatives. These compounds share the carboxamide functionality but incorporate a benzimidazole-thiazole fused system. The cyclohexyl and methyl substituents likely enhance lipophilicity, contrasting with the target compound’s dihydrobenzodioxine, which may improve aqueous solubility .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
and highlight diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and related compounds. While structurally distinct, these derivatives demonstrate the pharmacological versatility of fused imidazo-heterocycles.
Implications for Therapeutic Potential
While direct pharmacological data for the target compound are unavailable, structurally related compounds in and exhibit profiles suggesting applications in oncology or neurology. For example, fluorinated aryl groups (as in ) are common in kinase inhibitors, while dihydrobenzodioxine systems () may modulate oxidative stress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
